![molecular formula C22H31N3 B14748239 4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) CAS No. 2123-30-0](/img/structure/B14748239.png)
4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is a chemical compound known for its applications in various fields, including dye manufacturing and analytical chemistry. It is characterized by its yellow crystalline appearance and is often used as an intermediate in the production of dyes and other chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of N,N-dimethylaniline with formaldehyde and piperidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield simpler amines .
Wissenschaftliche Forschungsanwendungen
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It is employed in the study of enzyme reactions and as a reagent in various biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is also used in dye manufacturing and analytical chemistry.
N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane: Another related compound with similar applications.
Uniqueness
4,4’-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of the piperidine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
2123-30-0 |
|---|---|
Molekularformel |
C22H31N3 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-[[4-(dimethylamino)phenyl]-piperidin-1-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C22H31N3/c1-23(2)20-12-8-18(9-13-20)22(25-16-6-5-7-17-25)19-10-14-21(15-11-19)24(3)4/h8-15,22H,5-7,16-17H2,1-4H3 |
InChI-Schlüssel |
UGDPOVWBYYKQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


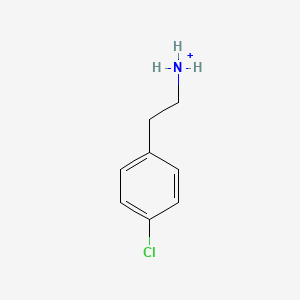
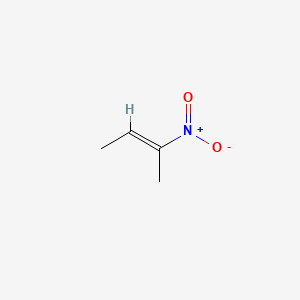
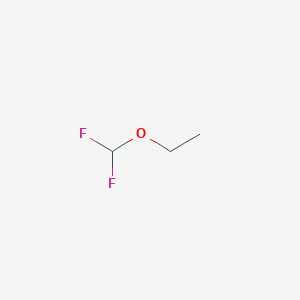
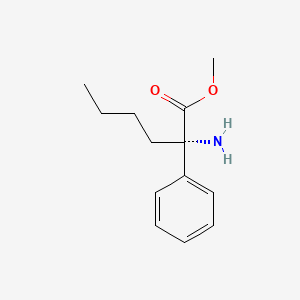
![4-(5-Chlorofuran-2-yl)-2,5-bis(2,4-difluorophenyl)-3-methyl-N-[(4-methylmorpholin-2-yl)methyl]-4H-pyrazole-3-carboxamide](/img/structure/B14748197.png)
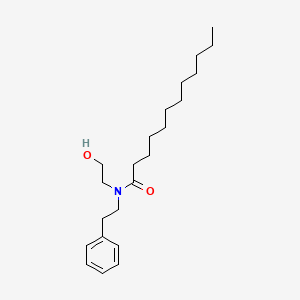
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
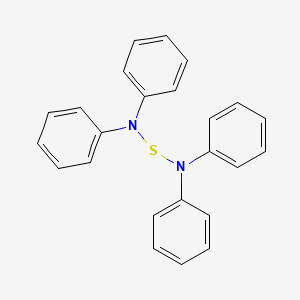
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

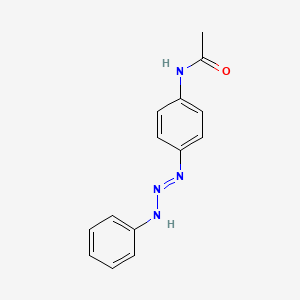

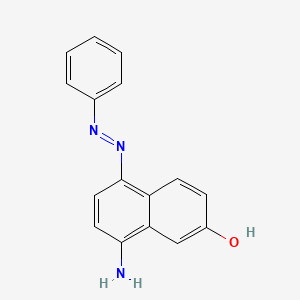
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
